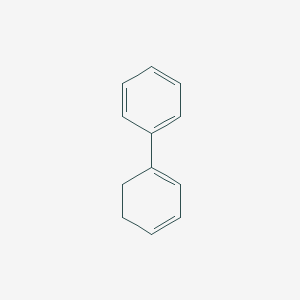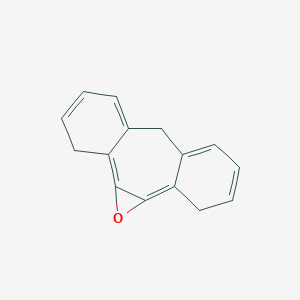
Methyl (1-trimethylsilyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-trimethylsilyl)acrylate is an organic compound characterized by the presence of a trimethylsilyl group attached to an acrylate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trimethylsilyl group imparts increased stability and reactivity to the acrylate, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (1-trimethylsilyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (E)-2-(trimethylsilyl)vinyllithium with methyl chloroformate. Another method includes the carbonation of the corresponding Grignard reagent prepared from (1-bromovinyl)trimethylsilane, yielding 2-trimethylsilylacrylic acid, which is then esterified to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1-trimethylsilyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents such as ether, tetrahydrofuran (THF), and ethanol .
Major Products
The major products formed from reactions involving this compound include α-silyl esters, vinylsilanes, and various annulation products such as 3-cyclopentenecarboxylates and cyclohexanecarboxylates .
Wissenschaftliche Forschungsanwendungen
Methyl (1-trimethylsilyl)acrylate has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals and other medical compounds.
Wirkmechanismus
The mechanism of action of methyl (1-trimethylsilyl)acrylate involves its reactivity as an α-silyl Michael acceptor. This allows it to participate in conjugate addition reactions with various nucleophiles, leading to the formation of diverse products. The trimethylsilyl group also serves as a protecting group, enhancing the compound’s stability during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl (1-trimethylsilyl)acrylate include:
Methyl methacrylate: Another acrylate ester with different reactivity and applications.
Trimethylsilyl acrylate: Shares the trimethylsilyl group but differs in its ester moiety.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the acrylate moiety, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic organic chemistry and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-trimethylsilylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVJASMLWYHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N6-[(Indole-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
![[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B100926.png)



![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)

